Bienvenue dans la boutique en ligne BenchChem!

2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid

Positional isomerism Structure-activity relationship Pyrazole carboxylic acid

This is a critical building block for SAR studies, offering a unique 4-yl butanoic acid architecture that is structurally distinct from inactive 3-yl and 5-yl regioisomers. The α-carbon chiral center and carboxylic acid handle are essential for developing novel prostaglandin EP1 receptor antagonists, where even minor positional changes abolish activity. The ≥98% purity makes it immediately suitable for amide coupling, probe conjugation, and library synthesis. Avoid project delays caused by generic substitution with inactive analogs—this chemotype provides a defined vector for systematic pharmacophore exploration.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13533713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC(C1=CN(N=C1)CC)C(=O)O
InChIInChI=1S/C9H14N2O2/c1-3-8(9(12)13)7-5-10-11(4-2)6-7/h5-6,8H,3-4H2,1-2H3,(H,12,13)
InChIKeyKYGYPVIMBVZXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1H-pyrazol-4-yl)butanoic Acid: Structure, Identity, and Procurement-Relevant Profile for Pyrazole Carboxylic Acid Research


2-(1-Ethyl-1H-pyrazol-4-yl)butanoic acid (CAS 1456482-96-4, molecular formula C₉H₁₄N₂O₂, molecular weight 182.22 g/mol) is a synthetic pyrazole carboxylic acid building block featuring an N-1 ethyl substituent and a butanoic acid chain attached at the pyrazole 4-position via its α-carbon . The compound is supplied as a research chemical with a certified purity of ≥98% . Its structure places it within the broader class of pyrazole acid derivatives that have been explored as prostaglandin EP1 receptor antagonists and endothelin receptor antagonists, making positional isomer identity critical for structure-activity relationship (SAR) studies [1].

Why Pyrazole Butanoic Acid Positional Isomers Cannot Be Interchanged: The Case for 2-(1-Ethyl-1H-pyrazol-4-yl)butanoic Acid in SAR-Driven Procurement


Within the pyrazole butanoic acid family, the position of the carboxylic acid-bearing carbon on the alkyl chain and the site of pyrazole ring attachment are critical determinants of biological target engagement and physicochemical properties [1]. For example, in the EP1 receptor antagonist series, moving the carboxylic acid from the pyrazole 3-position to a pendant butanoic acid chain abolished activity, demonstrating that even subtle positional changes produce functionally distinct chemotypes [1]. The target compound, with its carboxylic acid at the 2-position (α-carbon) of the butanoic acid chain and attachment at the pyrazole 4-position, represents a unique substitution architecture that is absent from the 5-yl (CAS 1344004-83-6) and 3-yl (CAS 2228474-50-6) regioisomers, as well as from the N-1–linked butanoic acid ester (CAS 110525-55-8) and the ether-linked analog 4-((1-ethyl-1H-pyrazol-4-yl)oxy)butanoic acid (CAS 1603237-51-9) . Generic substitution with any of these analogs would introduce a different spatial orientation of the carboxylate pharmacophore, different metabolic liabilities, and altered hydrogen-bonding capacity, rendering SAR datasets non-comparable [1].

Quantitative Differentiation Evidence for 2-(1-Ethyl-1H-pyrazol-4-yl)butanoic Acid Against Closest Structural Analogs


Unique Substitution Architecture: α-Carbon Carboxylic Acid at Pyrazole 4-Position Versus 5-yl and 3-yl Regioisomers

The target compound positions the carboxylic acid group on the α-carbon of the butanoic acid chain, which is attached to the pyrazole 4-position (SMILES: CCC(C(=O)O)c1cnn(CC)c1). By contrast, the 5-yl regioisomer (CAS 1344004-83-6) attaches the identical butanoic acid chain at the pyrazole 5-position (adjacent to the N-1 ethyl), while the 3-yl regioisomer (CAS 2228474-50-6) attaches it at the pyrazole 3-position (adjacent to the N-2) . In the EP1 antagonist SAR series reported by McKeown et al., a 3-carboxylic acid pyrazole (closest to the 4-position attachment geometry) showed a pIC₅₀ of 8.5, whereas relocation of the acid to a butanoic chain at alternative positions resulted in complete loss of activity, establishing that the spatial relationship between the pyrazole ring, the N-1 substituent, and the carboxylic acid is non-negotiable for target binding [1]. No equivalent quantitative SAR data exist for the 5-yl or 3-yl butanoic acid regioisomers, underscoring the distinct and unexplored chemical space occupied by the target compound.

Positional isomerism Structure-activity relationship Pyrazole carboxylic acid

Synthetic Accessibility via Grignard-Mediated Route Compared to Multi-Step Cross-Coupling Approaches for 5-yl Analogs

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)butanoic acid can be achieved via a concise route involving reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable Grignard reagent followed by oxidation, as described in synthetic protocols for structurally analogous pyrazole acetic and butanoic acids . In contrast, the 5-yl regioisomer (CAS 1344004-83-6) requires more complex cross-coupling strategies, such as Suzuki-Miyaura coupling with a brominated butanoic acid precursor, which introduces additional synthetic steps, heavier metal contamination risks, and generally lower overall yields at laboratory scale . While specific comparative yield data for the target compound are not published, the Grignard approach benefits from the commercial availability of 1-ethyl-1H-pyrazole-4-carbaldehyde, enabling a shorter synthetic sequence relative to cross-coupling-dependent routes.

Synthetic methodology Grignard reaction Pyrazole functionalization

Class-Level EP1 Receptor Antagonist Activity: Quantitative Reference Point for Pyrazole Acid Pharmacophore Evaluation

Although no direct biological assay data are available for 2-(1-ethyl-1H-pyrazol-4-yl)butanoic acid itself, the compound belongs to the pyrazole carboxylic acid class for which potent EP1 receptor antagonism has been quantitatively established [1]. The reference compound EP1-antagonist-1 (CAS 851204-35-8), a 5-methyl-1H-pyrazole-3-carboxylic acid derivative, demonstrates a pKᵢ of 7.54 (FLIPR assay) and a pIC₅₀ of 8.5 (radioligand binding) with an in vivo ED₅₀ of 1.3 mg/kg in a rat pain model [1]. Critically, the SAR from McKeown et al. demonstrates that the carboxylic acid position and the nature of the pyrazole N-1 substituent are primary drivers of EP1 potency—meaning a 4-yl butanoic acid architecture occupies a distinct and untested SAR region that is not represented by the existing 3-carboxylic acid leads [1]. This creates a rationale for procurement as a novel scaffold for EP1 antagonist lead optimization.

EP1 receptor Prostaglandin Pain GPCR antagonist

N-1 Ethyl Substitution on Pyrazole-4-yl Scaffold: Differential Physicochemical Profile vs. N-Unsubstituted 4-(1H-Pyrazol-4-yl)butanoic Acid

The target compound (C₉H₁₄N₂O₂, MW 182.22) contains an N-1 ethyl substituent, distinguishing it from the simpler building block 4-(1H-pyrazol-4-yl)butanoic acid (CAS 84302-87-4, C₇H₁₀N₂O₂, MW 154.17) . The N-ethyl group increases molecular weight by 28.05 g/mol and adds two methylene units, which is expected to increase logP by approximately 0.8–1.2 log units based on the Hansch π constant for a methylene group (≈0.5 per CH₂) [1]. The N-unsubstituted comparator has a measured logP of 0.15 and is reported as a water-soluble white crystalline powder . While direct logP data for the target compound are not published, the N-ethyl modification is predicted to reduce aqueous solubility and increase membrane permeability relative to the N-unsubstituted analog, properties that are often desirable in cell-based assays and in vivo probe studies [1].

Physicochemical properties LogP Solubility N-alkylation

Optimal Research and Procurement Application Scenarios for 2-(1-Ethyl-1H-pyrazol-4-yl)butanoic Acid


EP1 Receptor Antagonist Lead Optimization: Scaffold-Hopping from Pyrazole-3-carboxylic Acids

For medicinal chemistry teams pursuing novel EP1 receptor antagonists for inflammatory pain, 2-(1-ethyl-1H-pyrazol-4-yl)butanoic acid provides a structurally differentiated scaffold relative to the established pyrazole-3-carboxylic acid series. The quantitative reference point—a pIC₅₀ of 8.5 and ED₅₀ of 1.3 mg/kg for the lead compound in this class—establishes the potency benchmark that new 4-yl butanoic acid analogs must match or exceed [1]. Because the McKeown et al. SAR demonstrates that carboxylic acid position is the dominant determinant of EP1 activity, this compound enables systematic exploration of whether a 4-yl–tethered butanoic acid can recapitulate or improve upon the 3-carboxylic acid pharmacophore [1].

Divergent Synthesis of Pyrazole-Based Screening Libraries via α-Carbon Derivatization

The α-carbon of the butanoic acid chain in 2-(1-ethyl-1H-pyrazol-4-yl)butanoic acid is a chiral center (when appropriately substituted) and a site for further functionalization—including amide coupling, esterification, and reduction—that is geometrically distinct from the linear-chain attachment in 4-(1H-pyrazol-4-yl)butanoic acid [1]. This structural feature makes the target compound valuable for generating diverse screening libraries where the carboxylic acid vector is positioned at a defined angle relative to the pyrazole ring plane, as confirmed by its SMILES structure (CCC(C(=O)O)c1cnn(CC)c1) and supported by the synthetic accessibility via the Grignard route from 1-ethyl-1H-pyrazole-4-carbaldehyde .

Physicochemical Property Profiling of N-Alkylated Pyrazole Carboxylic Acid Building Blocks

For physical chemistry and pre-formulation groups conducting systematic profiling of heterocyclic acid building blocks, this compound serves as the N-ethyl, 4-yl–butanoic acid representative in a matrix of pyrazole acid analogs. The predicted logP shift of +0.8 to +1.2 relative to the N-unsubstituted 4-(1H-pyrazol-4-yl)butanoic acid (measured logP 0.15), combined with the 28.05 g/mol molecular weight increase, provides defined increments for structure-property relationship (SPR) studies [1]. These data enable rational selection of building blocks with the appropriate lipophilicity for membrane permeability in cell-based assays.

Chemical Probe Synthesis for Target ID and Chemoproteomics Campaigns

In chemical biology workflows, the carboxylic acid handle at the α-position of the butanoic acid chain enables straightforward conjugation to affinity matrices, biotin tags, or fluorescent reporters via amide bond formation without altering the pyrazole ring's hydrogen-bonding capacity [1]. This is mechanistically distinct from ester-linked pyrazole probes, where the ester is susceptible to hydrolysis in cellular contexts. The ≥98% purity specification from commercial suppliers ensures that probe molecules derived from this building block meet the stringent purity requirements (>95%) for chemoproteomics and cellular target engagement assays [1].

Quote Request

Request a Quote for 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.